molecular formula C16H15BrO2 B1374112 1-(2-Bromo-4-methoxyphenyl)-2-(4-methylphenyl)ethan-1-one CAS No. 1183068-56-5

1-(2-Bromo-4-methoxyphenyl)-2-(4-methylphenyl)ethan-1-one

Cat. No. B1374112
M. Wt: 319.19 g/mol
InChI Key: ULRXYTSNAQIOPM-UHFFFAOYSA-N
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Description

2-Bromo-4-methoxyacetophenone is an organic compound used as a building block in organic synthesis . It has a linear formula of CH3OC6H4COCH2Br .


Synthesis Analysis

This compound has been used in the synthesis of light-responsive diblock copolymers containing para-methoxyphenacyl photocleavable side groups .


Molecular Structure Analysis

The molecular structure of 2-Bromo-4-methoxyacetophenone can be represented by the SMILES string COc1ccc(cc1)C(=O)CBr . The InChI key for this compound is XQJAHBHCLXUGEP-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

2-Bromo-4-methoxyacetophenone is a solid with a melting point of 69-71 °C (lit.) . It should be stored at a temperature of 2-8°C .

Scientific Research Applications

Metabolic Pathways

Research on compounds with similar structures, such as 4-bromo-2,5-dimethoxyphenethylamine (2C-B), has identified various metabolic pathways in vivo. For example, studies on rats have shown the metabolism of 2C-B to involve deamination leading to aldehyde metabolites, which are then reduced or oxidized to corresponding alcohol and carboxylic acid metabolites. These findings suggest that similar bromo-methoxyphenyl compounds could undergo comparable metabolic transformations, highlighting their potential for pharmacokinetic studies and drug metabolism research (Kanamori, Inoue, Iwata, Ohmae, & Kishi, 2002).

Synthesis and Characterization

Another study focused on synthesizing and characterizing novel compounds involving bromo and methoxy phenyl groups. The synthesized compounds were evaluated for antimicrobial activities, indicating the potential of such compounds in developing new antimicrobial agents (Sherekar, Kakade, & Padole, 2021).

Environmental Biodegradation

The environmental fate and biodegradation of structurally related compounds, such as methoxychlor (an organochlorine insecticide with methoxyphenyl groups), have been investigated. Studies have shown that certain bacterial species can dechlorinate methoxychlor to less chlorinated derivatives under anaerobic conditions, suggesting a role for microbial processes in the environmental breakdown of such compounds (Satsuma & Masuda, 2012).

Molecular Structure Analysis

Research on molecular structures, such as the study of the title compound "(2E)-3-(3-Bromo-4-methoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one," involves detailed analysis of molecular conformations and intermolecular interactions, which are crucial for understanding the chemical behavior and potential applications of these compounds (Dutkiewicz, Siddaraju, Yathirajan, Narayana, & Kubicki, 2011).

Safety And Hazards

This compound is classified as Eye Damage 1, Skin Corrosion 1B, and STOT SE 3 . It is hazardous to the respiratory system . The safety information pictograms associated with this compound are GHS05 and GHS07 .

properties

IUPAC Name

1-(2-bromo-4-methoxyphenyl)-2-(4-methylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrO2/c1-11-3-5-12(6-4-11)9-16(18)14-8-7-13(19-2)10-15(14)17/h3-8,10H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULRXYTSNAQIOPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)C2=C(C=C(C=C2)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Bromo-4-methoxyphenyl)-2-(4-methylphenyl)ethan-1-one

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